molecular formula C12H19NO2S B15106033 N-tert-butyl-4-ethylbenzenesulfonamide

N-tert-butyl-4-ethylbenzenesulfonamide

Cat. No.: B15106033
M. Wt: 241.35 g/mol
InChI Key: TWUYHXZYRXNJAN-UHFFFAOYSA-N
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Description

N-tert-butyl-4-ethylbenzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide functional group attached to a benzene ring, which is further substituted with tert-butyl and ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-ethylbenzenesulfonamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as copper(II) triflate (Cu(OTf)2). This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-tert-butyl-4-ethylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-tert-butyl-4-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the tert-butyl and ethyl groups can influence the compound’s hydrophobicity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-4-ethylbenzenesulfonamide is unique due to the presence of both tert-butyl and ethyl groups, which enhance its hydrophobicity and potentially its biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-tert-butyl-4-ethylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-5-10-6-8-11(9-7-10)16(14,15)13-12(2,3)4/h6-9,13H,5H2,1-4H3

InChI Key

TWUYHXZYRXNJAN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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